molecular formula C22H20N2O5 B3209447 N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 1058490-39-3

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B3209447
CAS RN: 1058490-39-3
M. Wt: 392.4 g/mol
InChI Key: IISQTARFTNPNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide, commonly known as FIIN-3, is a small molecule inhibitor that has shown promising results in cancer research. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mechanism of Action

FIIN-3 inhibits the activity of FGFR1-4 by binding to the ATP-binding pocket of the receptor tyrosine kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival. Additionally, FIIN-3 has been found to induce apoptosis in NSCLC cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
FIIN-3 has been found to have minimal toxicity in normal cells and tissues, making it a potentially safe and effective cancer therapy. The compound has been shown to inhibit tumor growth and metastasis in various cancer types, including NSCLC, breast cancer, and gastric cancer. Additionally, FIIN-3 has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.

Advantages and Limitations for Lab Experiments

FIIN-3 has several advantages for lab experiments, including its high potency, selectivity, and specificity for FGFR1-4. However, the compound has limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics. Additionally, the use of FIIN-3 in clinical trials may be limited by its potential off-target effects and the development of resistance in cancer cells.

Future Directions

For FIIN-3 research include the development of more potent and selective inhibitors, the investigation of its potential use in combination therapy with other cancer drugs, and the exploration of its therapeutic potential in other cancer types. Additionally, the use of FIIN-3 in clinical trials and its potential for FDA approval will be important areas of research in the future.
Conclusion:
FIIN-3 is a promising small molecule inhibitor that has shown potential in cancer research. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment. Future research will focus on developing more potent and selective inhibitors, investigating its potential use in combination therapy, and exploring its therapeutic potential in other cancer types.

Scientific Research Applications

FIIN-3 has shown promising results in cancer research, particularly in the treatment of non-small cell lung cancer (NSCLC). The compound has been found to inhibit the activity of FGFR1-4, which are overexpressed in NSCLC. In preclinical studies, FIIN-3 has been shown to inhibit the growth of NSCLC cells and suppress tumor growth in mouse models. Additionally, FIIN-3 has been found to sensitize NSCLC cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-27-17-4-2-5-18(13-17)29-14-21(25)23-16-8-7-15-9-10-24(19(15)12-16)22(26)20-6-3-11-28-20/h2-8,11-13H,9-10,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISQTARFTNPNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide
Reactant of Route 2
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide
Reactant of Route 5
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide
Reactant of Route 6
N-(1-(furan-2-carbonyl)indolin-6-yl)-2-(3-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.